molecular formula C19H19N3O6 B1678883 Nilvadipine CAS No. 75530-68-6

Nilvadipine

Cat. No. B1678883
CAS RN: 75530-68-6
M. Wt: 385.4 g/mol
InChI Key: FAIIFDPAEUKBEP-UHFFFAOYSA-N
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Description

Nilvadipine is a calcium channel blocker used to manage arterial hypertension . It is a small molecule that has been approved for use and is under investigation . It has been prescribed in Europe and Japan to treat hypertension since the 1990s and has accumulated a strong safety record .


Synthesis Analysis

The synthesis of Nilvadipine involves cyclizing isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde .


Molecular Structure Analysis

Nilvadipine has a molecular formula of C19H19N3O6 . Its average mass is 385.3707 and its monoisotopic mass is 385.127385355 . It contains total 48 bond(s); 29 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 2 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 nitro group .


Chemical Reactions Analysis

Nilvadipine is similar to other dihydropyridines including amlodipine, felodipine, isradipine, and nicardipine . By blocking the calcium channels, it inhibits the spasm of the coronary artery and dilates the systemic arteries, resulting in an increase of myocardial oxygen supply and a decrease in systemic blood pressure .


Physical And Chemical Properties Analysis

Nilvadipine has a density of 1.3±0.1 g/cm3, a boiling point of 526.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 97.1±0.4 cm3, and it has 9 H bond acceptors and 1 H bond donor .

Scientific Research Applications

1. Alzheimer’s Disease Treatment

  • Summary of Application: Nilvadipine has been used in a large-scale Phase III clinical trial to slow the rate of cognitive decline in Alzheimer’s disease . It reduces amyloid production, increases regional cerebral blood flow, and has demonstrated anti-inflammatory and anti-tau activity .
  • Methods of Application: The trial was an 18-month, randomized, placebo-controlled, double-blind trial conducted at 23 academic centers in nine European countries . Participants took a trial treatment capsule once a day after breakfast for 78 weeks .
  • Results: The study found that nilvadipine appeared safe and was well tolerated but did not slow decline in cognition or function in this group of mild- and moderate-stage Alzheimer’s disease patients .

2. Cataract Treatment

  • Summary of Application: Nilvadipine has been used in combination with lanosterol in nanosuspensions to restore lens opacity in sodium-selenite-induced cataractic rats .
  • Methods of Application: The study designed ophthalmic nanosuspensions based on lanosterol and nilvadipine, which can counteract cataract-related factors (e.g., enhanced Ca 2+ and calpain levels) .
  • Results: The combination of lanosterol and nilvadipine nanosuspensions significantly alleviated cataract-related factors and attenuated the perinuclear refractile ring in the lens nucleus and enhanced number of swollen fibers . The opacity levels in the cataractic rats were reduced after treatment with the combination of lanosterol and nilvadipine nanosuspensions .

3. Hypertension Treatment

  • Summary of Application: Nilvadipine is licensed to treat hypertension .
  • Methods of Application: Nilvadipine is typically administered orally in the form of a tablet .
  • Results: Nilvadipine has been found to be effective in reducing blood pressure in patients with hypertension .

4. Treatment of Prinzmetal’s Angina and Raynaud’s Phenomenon

  • Summary of Application: Nilvadipine is used to treat Prinzmetal’s angina and other vascular disorders such as Raynaud’s phenomenon .
  • Methods of Application: Nilvadipine is typically administered orally in the form of a tablet .
  • Results: Nilvadipine has been found to be effective in relieving symptoms associated with these conditions .

5. Treatment of Subarachnoid Hemorrhage

  • Summary of Application: Nilvadipine has been used in the treatment of subarachnoid hemorrhage . It is believed to help by reducing the risk of cerebral vasospasm, a common complication of subarachnoid hemorrhage .
  • Methods of Application: Nilvadipine is typically administered orally in the form of a tablet .
  • Results: Clinical studies have shown that Nilvadipine can effectively reduce the incidence of cerebral vasospasm in patients with subarachnoid hemorrhage .

6. Treatment of Glaucoma

  • Summary of Application: Nilvadipine has been used in the treatment of glaucoma . It is believed to help by increasing ocular blood flow and thereby reducing intraocular pressure .
  • Methods of Application: Nilvadipine is typically administered orally in the form of a tablet .
  • Results: Clinical studies have shown that Nilvadipine can effectively reduce intraocular pressure in patients with glaucoma .

7. Treatment of Ischemic Stroke

  • Summary of Application: Nilvadipine has been used in the treatment of ischemic stroke . It is believed to help by increasing cerebral blood flow and reducing the size of the infarct area .
  • Methods of Application: Nilvadipine is typically administered orally in the form of a tablet .
  • Results: Clinical studies have shown that Nilvadipine can effectively improve neurological outcomes in patients with ischemic stroke .

8. Treatment of Atherosclerosis

  • Summary of Application: Nilvadipine has been used in the treatment of atherosclerosis . It is believed to help by inhibiting the proliferation of vascular smooth muscle cells .
  • Methods of Application: Nilvadipine is typically administered orally in the form of a tablet .
  • Results: Clinical studies have shown that Nilvadipine can effectively reduce the progression of atherosclerosis .

Safety And Hazards

Nilvadipine should be handled with care to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046624
Record name Nilvadipine
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilvadipine
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URL http://www.hmdb.ca/metabolites/HMDB0015657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nilvadipine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nilvadipine
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Product Name

Nilvadipine

CAS RN

75530-68-6
Record name Nilvadipine
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Record name Nilvadipine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In methylene chloride (30 ml) is suspended methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (3.12 g) followed by addition of phosphorus pentachloride (2.46 g) with ice-cooling, and the mixture is stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) is added dropwise over a period of 10 minutes. The mixture is stirred for 20 minutes, at the end of which time 5% aqueous sodium carbonate solution (30 ml) is added and the mixture is stirred at ambient temperature for one hour. The organic layer is separated and the water layer is extracted with methylene chloride. The organic layers are combined, washed with aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel (75 g) column chromatography, elution being carried out with benzeneethyl acetate (10:1). The solvent is removed from the eluate under reduced pressure and the residue is crystallized from diisopropyl ether to provide 5-isopropyl 3-methyl (+)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Name
methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (4.47 g) is reacted with phosphorus pentachloride (3.62 g) and isopropyl alcohol (2.5 g) in the same manner as in Example 7 to provide 5-isopropyl 3-methyl (-)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (4.9 g).
Name
Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphorus pentachloride (2.46 g) was added to a suspension of (+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate (3.12 g) in methylene chloride (30 ml) under ice-cooling, and the mixture was stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) was added dropwise thereto over a period of 10 minutes. After being stirred for 20 minutes, 5% aqueous sodium carbonate (30 ml ) was added to the reaction solution and then stirred at ambient temperature for an hour. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel (75 g) using a mixture of benzene and ethyl acetate (10:1) as an eluent. The eluate was evaporated in vacuo and the residue was crystallized from diisopropyl ether to give (+)-5-isopropyl 3-methyl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
(+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4,350
Citations
M Ohtsuka, T Ono, F Shibayama - Cardiovascular Drug …, 1988 - Wiley Online Library
… Other properties of nilvadipine include its potent antiatherogenic and … Nilvadipine is practically not light sensitive, even in solutions. In 0.1% ethyl alcohol solution 99.4% of nilvadipine …
Number of citations: 16 onlinelibrary.wiley.com
M Ohtsuka, Y Koibuchi, S Sakai, K Tsujioka… - Arzneimittel …, 1988 - europepmc.org
… Nilvadipine in intravenous doses of 1-32 micrograms/kg decreased total peripheral … nilvadipine on total peripheral resistance and blood pressure, but was more potent than nilvadipine …
Number of citations: 16 europepmc.org
M Terakawa, Y Tokuma, A Shishido… - The Journal of Clinical …, 1987 - Wiley Online Library
… , or 6‐mg oral doses of nilvadipine after overnight fasting. Nilvadipine plasma concentrations up to 32 hours … Nilvadipine urinary concentrations were determined by capillary column gas …
Number of citations: 51 accp1.onlinelibrary.wiley.com
B Lawlor, R Segurado, S Kennelly… - PLoS …, 2018 - journals.plos.org
Background This study reports the findings of the first large-scale Phase III investigator-driven clinical trial to slow the rate of cognitive decline in Alzheimer disease with a …
Number of citations: 134 journals.plos.org
RN Brogden, D McTavish - Drugs & aging, 1995 - Springer
… , nilvadipine has a longer duration of action. The antihypertensive efficacy of nilvadipine appears to … is required to establish the claimed advantages nilvadipine may have over the other …
Number of citations: 23 link.springer.com
, … Study Group on Nilvadipine in Mild to … - … medical research and …, 2005 - Taylor & Francis
Objective: This double blind, prospective, randomised, parallel group clinical trial was aimed at investigating the effects of nilvadipine or amlodipine in mild to moderate hypertensive …
Number of citations: 15 www.tandfonline.com
Q Fu, H Sanbe, C Kagawa, KK Kunimoto… - Analytical …, 2003 - ACS Publications
… The (S)-nilvadipine-imprinted 4-VPY-co-EDMA polymers … nilvadipine among the MIPs prepared. In addition, the enantioseparation of nilvadipine was attained using the (S)-nilvadipine-…
Number of citations: 152 pubs.acs.org
Y Tsuda, K Satoh, M Kitadai, Y Izumi… - Arzneimittel …, 1997 - europepmc.org
… All these parameters decreased significantly after nilvadipine (p < 0.004 to p < 0.05). On the … significantly after nilvadipine. Ht decreased but not significantly after nilvadipine. Mean BP …
Number of citations: 14 europepmc.org
Y Tokuma, T Fujiwara, H Noguchi - Xenobiotica, 1987 - Taylor & Francis
… This paper describes the absorption, distribution and excretion of nilvadipine in rats and dogs. A subsequent paper (Terashita et al. 1987) describes the metabolism of nilvadipine in …
Number of citations: 65 www.tandfonline.com
Y Tokuma, M Sekiguchi, T Niwa, H Noguchi - Xenobiotica, 1988 - Taylor & Francis
… that in normal human subjects nilvadipine is a highclearance … dogs given 14C-nilvadipine showed that nilvadipine is almost … This paper describes the pharmacokinetics of nilvadipine in …
Number of citations: 35 www.tandfonline.com

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